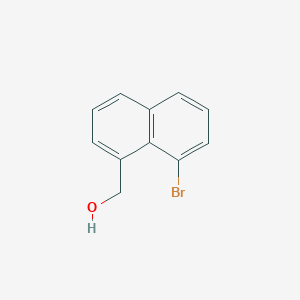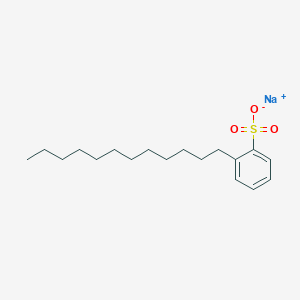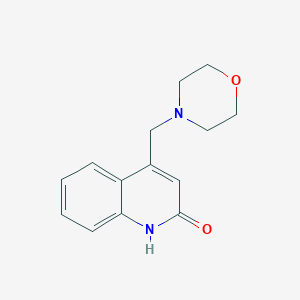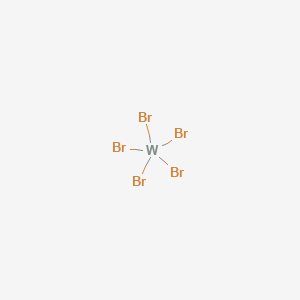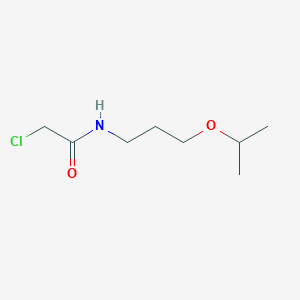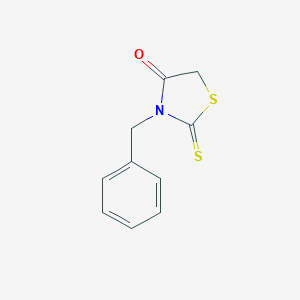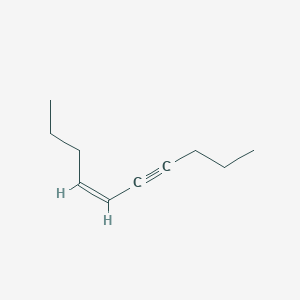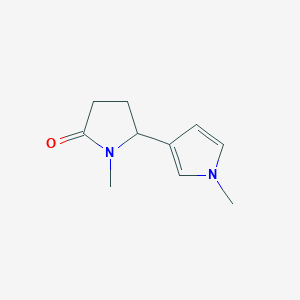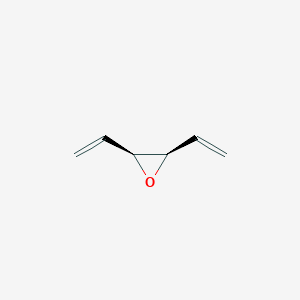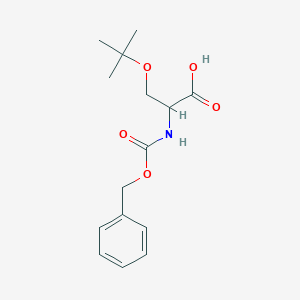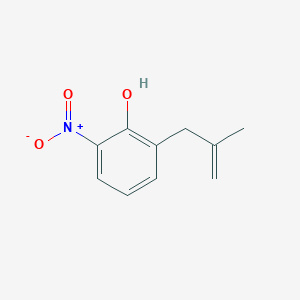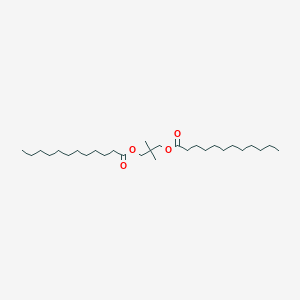
Neopentyl glycol dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl glycol dilaurate (NPGDL) is a synthetic compound that belongs to the class of diesters. It is commonly used as a non-toxic plasticizer and lubricant in the manufacturing of various products such as films, coatings, adhesives, and plastics. NPGDL is a colorless, odorless, and viscous liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mecanismo De Acción
The mechanism of action of Neopentyl glycol dilaurate is not well understood. However, it is believed that it acts as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing their flexibility and reducing their brittleness. As a lubricant, Neopentyl glycol dilaurate reduces friction between the metal surfaces, thereby reducing wear and tear. As a dispersant, Neopentyl glycol dilaurate helps to break up the agglomerates of pigments and dyes, thereby improving their dispersion in the medium.
Efectos Bioquímicos Y Fisiológicos
Neopentyl glycol dilaurate is considered to be non-toxic and has low acute toxicity. It is not expected to cause any adverse effects on human health or the environment. However, prolonged exposure to Neopentyl glycol dilaurate may cause skin irritation, eye irritation, and respiratory irritation. Therefore, it is recommended to use appropriate personal protective equipment when handling Neopentyl glycol dilaurate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Neopentyl glycol dilaurate has several advantages as a plasticizer, lubricant, and dispersant. It is non-toxic, has low volatility, and is compatible with a wide range of polymers and solvents. However, Neopentyl glycol dilaurate has some limitations as well. It has a low boiling point and a high flash point, which makes it difficult to handle at high temperatures. Additionally, Neopentyl glycol dilaurate has poor resistance to ultraviolet (UV) light and may degrade under prolonged exposure to sunlight.
Direcciones Futuras
There are several future directions for the research and development of Neopentyl glycol dilaurate. One of the areas of interest is the application of Neopentyl glycol dilaurate as a plasticizer in the production of biodegradable polymers. Another area of interest is the development of Neopentyl glycol dilaurate-based lubricants that have improved performance and environmental sustainability. Additionally, the use of Neopentyl glycol dilaurate as a dispersant in the production of nanomaterials is an area of active research. Finally, the development of new synthesis methods that are more efficient and environmentally friendly is an area of ongoing research.
Conclusion:
In conclusion, Neopentyl glycol dilaurate is a versatile compound that has several applications in the field of science and technology. Its non-toxic nature, low volatility, and compatibility with a wide range of polymers and solvents make it an attractive choice for various industrial applications. Further research is needed to explore the potential of Neopentyl glycol dilaurate in new applications and to develop more efficient and sustainable synthesis methods.
Métodos De Síntesis
The synthesis of Neopentyl glycol dilaurate involves the reaction of neopentyl glycol with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction takes place at a temperature of around 150-180°C for several hours until the desired product is obtained. The purification of the product is carried out by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Neopentyl glycol dilaurate has been extensively studied for its various applications in the field of science and technology. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) films, which find application in food packaging, medical devices, and construction materials. Neopentyl glycol dilaurate has also been used as a lubricant in the manufacturing of metalworking fluids, which are used in the machining of various metals such as aluminum, copper, and steel. Additionally, Neopentyl glycol dilaurate has been used as a dispersant in the production of pigments and dyes.
Propiedades
Número CAS |
10525-39-0 |
|---|---|
Nombre del producto |
Neopentyl glycol dilaurate |
Fórmula molecular |
C29H56O4 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
(3-dodecanoyloxy-2,2-dimethylpropyl) dodecanoate |
InChI |
InChI=1S/C29H56O4/c1-5-7-9-11-13-15-17-19-21-23-27(30)32-25-29(3,4)26-33-28(31)24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
Clave InChI |
AICVNPFGQRNUCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCC |
Otros números CAS |
10525-39-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




